N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Overview
Description
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a compound that features a combination of a phenyl ring substituted with a butylthio group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Phenylthioacetamide Intermediate: The initial step involves the reaction of 4-(butylthio)aniline with chloroacetyl chloride to form N-[4-(butylthio)phenyl]chloroacetamide.
Substitution with Imidazole: The chloroacetamide intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups, potentially forming amines.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or de-thiolated products.
Substitution: Various substituted phenyl or imidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole moiety.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. its imidazole ring suggests it may interact with biological targets such as enzymes or receptors. The sulfur atoms could also play a role in binding to metal ions or other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(butylthio)phenyl]acetamide: Lacks the imidazole ring, potentially altering its biological activity.
2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide: Lacks the phenyl ring, which may affect its chemical properties and reactivity.
Uniqueness
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the combination of its phenyl and imidazole rings, along with the presence of thio groups
Properties
IUPAC Name |
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-3-4-11-21-14-7-5-13(6-8-14)18-15(20)12-22-16-17-9-10-19(16)2/h5-10H,3-4,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJMGRBLPSTTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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